N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a benzamide group, and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.
Introduction of the Ethyl and Methylphenyl Groups: The ethyl group can be introduced via Friedel-Crafts alkylation, while the methylphenyl group can be added through a similar Friedel-Crafts acylation reaction.
Attachment of the Morpholine Moiety: The morpholine group is typically introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the thiophene derivative reacts with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-{5-ethyl-3-[(4-methylphenyl)methyl]thiophen-2-yl}benzamide: Lacks the morpholine moiety, which may affect its biological activity.
N-{5-ethyl-3-[(4-chlorophenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness
N-{5-ethyl-3-[(4-methylphenyl)(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is unique due to the presence of the morpholine moiety, which can enhance its solubility and ability to interact with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
Molecular Formula |
C25H28N2O2S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-methylphenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28N2O2S/c1-3-21-17-22(25(30-21)26-24(28)20-7-5-4-6-8-20)23(27-13-15-29-16-14-27)19-11-9-18(2)10-12-19/h4-12,17,23H,3,13-16H2,1-2H3,(H,26,28) |
InChI Key |
QSUMPNRMTBNOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.